molecular formula C35H25BrCl2N2O3S B317598 10-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

10-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No.: B317598
M. Wt: 704.5 g/mol
InChI Key: NDZJMKQUIJTFMX-LQNQUEJISA-N
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Description

The compound 10-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a complex organic molecule characterized by its unique structure and diverse functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various substituents through reactions such as bromination, methoxylation, and phenylation. The final step often involves the formation of the tetracyclic ring system under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound 10-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its diverse functional groups and complex structure may confer unique biological activities, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties could be harnessed for applications in areas such as catalysis, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of 10-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (14Z)-14-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16]-pentaen-13-one include other tetracyclic compounds with similar functional groups and structural motifs. These may include analogs with variations in the substituents or modifications to the core structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the arrangement of its tetracyclic ring system. This unique structure confers distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C35H25BrCl2N2O3S

Molecular Weight

704.5 g/mol

IUPAC Name

(14Z)-14-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C35H25BrCl2N2O3S/c1-42-29-16-20(15-27(36)33(29)43-19-23-11-13-24(37)18-28(23)38)17-30-34(41)40-32(22-8-3-2-4-9-22)26-14-12-21-7-5-6-10-25(21)31(26)39-35(40)44-30/h2-11,13,15-18,32H,12,14,19H2,1H3/b30-17-

InChI Key

NDZJMKQUIJTFMX-LQNQUEJISA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6)Br)OCC7=C(C=C(C=C7)Cl)Cl

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6)Br)OCC7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6)Br)OCC7=C(C=C(C=C7)Cl)Cl

Origin of Product

United States

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